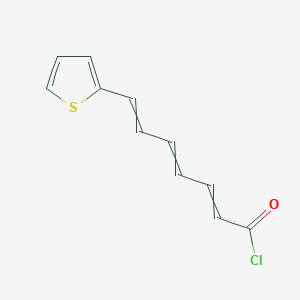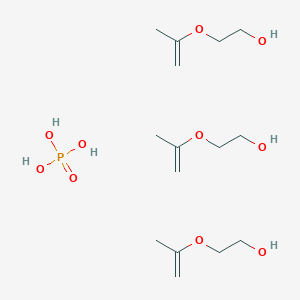![molecular formula C5H6N4O2S B14504306 [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid CAS No. 64499-99-6](/img/structure/B14504306.png)
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid: is a chemical compound that belongs to the class of tetrazine derivatives. Tetrazines are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group and the tetrazine ring in the structure of this compound contributes to its distinct reactivity and potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Acetic Acid Functionalization: The acetic acid moiety can be incorporated through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The compound can be incorporated into polymers and materials with unique electronic and optical properties.
Biology
Bioconjugation: The tetrazine ring can participate in bioorthogonal click chemistry reactions, enabling the labeling and tracking of biomolecules in living systems.
Drug Development: The compound’s unique structure can be explored for the development of novel therapeutic agents.
Medicine
Imaging: The compound can be used in the development of imaging agents for diagnostic purposes, such as positron emission tomography (PET) tracers.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazine ring can undergo bioorthogonal reactions with strained alkenes and alkynes, forming stable covalent bonds. This property is exploited in bioconjugation and imaging applications. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]butyric acid: Contains a butyric acid moiety, offering different reactivity and applications.
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]benzoic acid: Features a benzoic acid moiety, providing unique properties for material science applications.
Uniqueness
Bioorthogonal Reactivity: The tetrazine ring’s ability to undergo rapid and selective reactions with strained alkenes and alkynes sets it apart from other compounds.
Eigenschaften
CAS-Nummer |
64499-99-6 |
|---|---|
Molekularformel |
C5H6N4O2S |
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
2-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetic acid |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-8-6-3(7-9-5)2-4(10)11/h2H2,1H3,(H,10,11) |
InChI-Schlüssel |
YJLGBXZOHHUFIT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(N=N1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


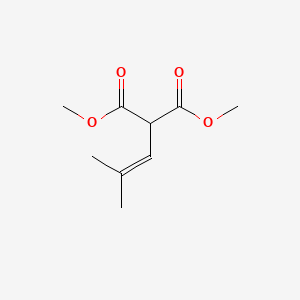
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
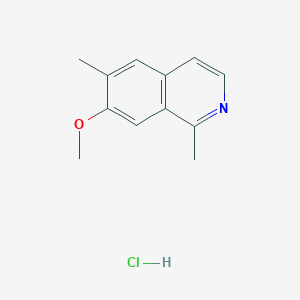
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
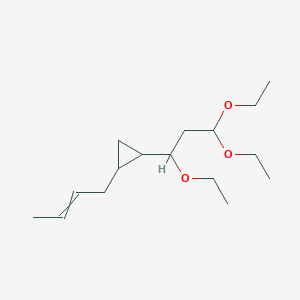
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
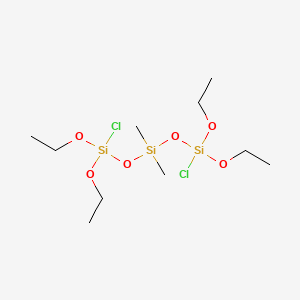


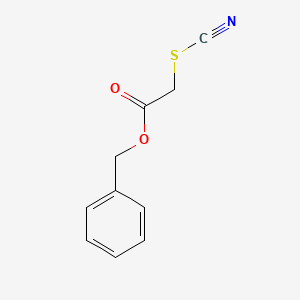
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
